molecular formula C14H15ClN4O2S B280089 N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea

Cat. No.: B280089
M. Wt: 338.8 g/mol
InChI Key: PIWAGLASPWIFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a chloro substituent, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea typically involves multiple steps. One common method includes the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxyphenyl isothiocyanate to yield the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)nicotinamide
  • 4-chloro-2-methoxybenzoic acid
  • N-(2-chloro-4-fluorobenzoyl)-N’-(5-hydroxy-2-methoxyphenyl)urea

Uniqueness

N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-methoxyphenyl)thiourea is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C14H15ClN4O2S

Molecular Weight

338.8 g/mol

IUPAC Name

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15ClN4O2S/c1-8-11(15)12(19(2)18-8)13(20)17-14(22)16-9-6-4-5-7-10(9)21-3/h4-7H,1-3H3,(H2,16,17,20,22)

InChI Key

PIWAGLASPWIFOE-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2OC)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=CC=C2OC)C

Origin of Product

United States

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